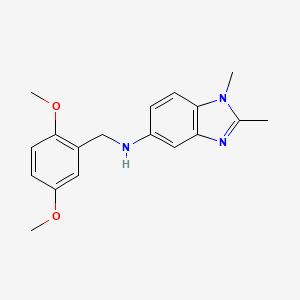![molecular formula C17H15F6N3O4 B11091316 methyl 2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,3,3-trifluoro-2-[(trifluoroacetyl)amino]propanoate](/img/structure/B11091316.png)
methyl 2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,3,3-trifluoro-2-[(trifluoroacetyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3,3,3-TRIFLUORO-2-[(2,2,2-TRIFLUOROACETYL)AMINO]PROPANOATE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a trifluoromethyl group and a pyrazole ring
Preparation Methods
The synthesis of METHYL 2-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3,3,3-TRIFLUORO-2-[(2,2,2-TRIFLUOROACETYL)AMINO]PROPANOATE typically involves multiple steps. One common method involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group and the pyrazole ring can participate in substitution reactions, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
METHYL 2-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3,3,3-TRIFLUORO-2-[(2,2,2-TRIFLUOROACETYL)AMINO]PROPANOATE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use. Studies have shown that the compound can bind to proteins and alter their function, which is crucial for its biological activity .
Comparison with Similar Compounds
When compared to other similar compounds, METHYL 2-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3,3,3-TRIFLUORO-2-[(2,2,2-TRIFLUOROACETYL)AMINO]PROPANOATE stands out due to its unique trifluoromethyl group and pyrazole ring structure. Similar compounds include:
- N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide
- 5,5-dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can influence their chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H15F6N3O4 |
|---|---|
Molecular Weight |
439.31 g/mol |
IUPAC Name |
methyl 2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,3,3-trifluoro-2-[(2,2,2-trifluoroacetyl)amino]propanoate |
InChI |
InChI=1S/C17H15F6N3O4/c1-9-11(12(27)26(25(9)2)10-7-5-4-6-8-10)15(14(29)30-3,17(21,22)23)24-13(28)16(18,19)20/h4-8H,1-3H3,(H,24,28) |
InChI Key |
IOCQQAYXCBYNIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C(=O)OC)(C(F)(F)F)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Ethylphenyl)-2-oxoethyl 1-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)prolinate](/img/structure/B11091237.png)
![6-Amino-4-(4-hydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11091249.png)
![(2E,4Z)-4-bromo-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B11091253.png)
![N-(2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B11091254.png)

![2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11091271.png)
![8-(cyclohex-3-en-1-yl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B11091276.png)
![N-(3-methylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11091277.png)
![Methyl [(2-cyano-3,5-dinitrophenyl)sulfanyl]acetate](/img/structure/B11091282.png)
![Ethyl 5-(cyclohexylcarbamoyl)-2-{[(3-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11091293.png)
![6-{3-[(4-bromophenyl)carbonyl]-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid](/img/structure/B11091301.png)
![1-[(4-Bromophenyl)sulfonyl]-4-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl}piperazine](/img/structure/B11091306.png)
![3H-Isobenzofuran-1-one, 3-[4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl]-](/img/structure/B11091313.png)
